Bienvenue dans la boutique en ligne BenchChem!

Sdz nvi-085

5-HT2A antagonist rat aorta assay competitive antagonism

SDZ NVI-085 is a unique, discontinued α1A partial agonist with potent 5-HT2A antagonism, validated in canine narcolepsy and human cognition studies. Its 25-fold α1A selectivity and 100x greater 5-HT2A potency vs. SK&F 89748-A make it an irreplaceable research tool for dissecting noradrenergic/serotonergic crosstalk. This compound is only available via specialized research chemical channels.

Molecular Formula C15H21NO2S
Molecular Weight 279.4 g/mol
CAS No. 104195-17-7
Cat. No. B1680940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdz nvi-085
CAS104195-17-7
Synonyms3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-methylthio-2H-naphth(2,3-b)-1,4-oxazine
SDZ NVI 085
SDZ NVI-085
SDZ-NVI-085
Molecular FormulaC15H21NO2S
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC
InChIInChI=1S/C15H21NO2S/c1-16-6-7-18-14-9-11-10(8-12(14)16)13(17-2)4-5-15(11)19-3/h4-5,12,14H,6-9H2,1-3H3/t12-,14-/m1/s1
InChIKeySLMAGYSTRWJTMF-TZMCWYRMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SDZ NVI-085 (CAS 104195-17-7): Pharmacological Profile and Procurement Considerations for Research Applications


SDZ NVI-085 (naphtoxazine), formally named (4aR,10aR)-3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-(methylthio)-2H-naphth[2,3-b]-1,4-oxazine, is a centrally acting α1-adrenoceptor agonist initially developed by Sandoz/Novartis with pronounced alerting and anti-cataplectic properties [1]. The compound functions as a partial agonist at α1-adrenoceptors, with preferential activity at the α1A subtype, and additionally exhibits competitive antagonist activity at 5-HT2A serotonin receptors [2]. Its molecular formula is C15H21NO2S with a molecular weight of 279.4, and the development status is discontinued, limiting availability to specialized research chemical suppliers [3].

Procurement Rationale: Why SDZ NVI-085 Cannot Be Replaced by Generic α1-Agonists or Standard 5-HT Antagonists


SDZ NVI-085 occupies a unique pharmacological space that cannot be replicated by combining or substituting standard α1-adrenoceptor agonists (e.g., phenylephrine, methoxamine) with conventional 5-HT2A antagonists (e.g., ketanserin). The compound exhibits simultaneous α1A partial agonism and potent 5-HT2A competitive antagonism within a single molecular entity, with the affinity for 5-HT2 receptors being considerably higher than for α1-adrenoceptors [1]. Structurally related α1-agonists such as SK&F 89748-A show markedly weaker 5-HT antagonism (~100-fold difference), while alternative α1-agonists like St 587 fail to replicate the compound's in vivo serotonergic effects such as 5-HT1D-mediated hypothermia [2][3]. These distinct pharmacological properties preclude simple functional substitution with in-class alternatives.

Quantitative Differentiation: Evidence-Based Comparison of SDZ NVI-085 Versus Structural Analogs and In-Class Alternatives


5-HT2A Receptor Antagonism: 100-Fold Superiority of SDZ NVI-085 Over Structural Analog SK&F 89748-A

In the rat isolated aorta assay, SDZ NVI-085 exhibits potent competitive antagonism of 5-HT-induced contraction with a pKB value of 8.13 ± 0.08. The structurally related α1-adrenoceptor agonist SK&F 89748-A shows markedly weaker activity, producing inhibition only at the highest concentration tested (1 μM) with an associated pA2 value of 6.0 ± 0.1 [1]. This represents an approximately 100-fold difference in antagonist potency. In complementary experiments using rat caudal artery precontracted with 5-HT (1 μM), SDZ NVI-085 produced concentration-dependent relaxation with a pIC50 of 7.2 ± 0.1, while having no effect on arteries precontracted with vasopressin or U46619, confirming specificity for 5-HT-mediated contraction [2].

5-HT2A antagonist rat aorta assay competitive antagonism pKB pA2

α1-Adrenoceptor Subtype Selectivity: Preferential α1A Activity with 25-Fold Selectivity Over α1B and α1D

SDZ NVI-085 acts as a partial agonist at α1-adrenoceptors with preferential activity at the α1A subtype (EC50 = 12 nM) and exhibits approximately 25-fold selectivity over α1B and α1D subtypes, as demonstrated in rat vas deferens and aortic contraction assays . In cloned α1-adrenoceptor subtypes expressed in COS cells, SDZ NVI-085 recognized subtypes with the order of potency: bovine α1C > rat α1A/D > rat α1B [1]. The compound had higher affinity for chloroethylclonidine-insensitive (α1A-like) than for chloroethylclonidine-sensitive (α1B) α1-adrenoceptors in rat kidney. Relative to 100 μM noradrenaline, SDZ NVI-085 acted as only a partial agonist for stimulation of inositol phosphate formation [1].

α1A-adrenoceptor subtype selectivity partial agonist EC50 receptor binding

In Vivo Anti-Cataplectic Efficacy: Complete Suppression of Cataplexy in Canine Narcolepsy Model

In the validated canine narcolepsy model—a recognized animal model of human REM sleep disorder—SDZ NVI-085 demonstrated potent anti-cataplectic effects. The compound produced dose-dependent suppression of cataplexy, with complete abolition of cataplectic episodes observed at higher doses [1]. Dogs exhibit bouts of sleep attacks and muscle atonia (cataplexy) induced by emotions; this model was previously used to demonstrate that cataplexy is strongly inhibited by increases in noradrenergic activity mediated through central α1-adrenoceptors. SDZ NVI-085 was characterized as a new compound with alerting effects and potent anti-cataplectic activity [1]. The study did not directly compare alternative α1-agonists in the same paradigm, though prior work had established the α1-adrenoceptor mechanism in this model.

narcolepsy cataplexy canine model in vivo efficacy sleep disorder

5-HT1D-Mediated Hypothermic Effect: Unique Serotonergic Activity Absent in Alternative α1-Agonist St 587

In guinea-pigs, SDZ NVI-085 (1 mg/kg i.p.) produced a significant decrease in body temperature. This hypothermic response was blocked by two 5-HT1D receptor antagonists (GR127935 and PAPP, both at 1 mg/kg i.p.), while the α1-adrenoceptor blocker prazosin (1 mg/kg i.p.) and the 5-HT1A receptor antagonist SDZ 216-525 (1 mg/kg i.p.) were inactive [1]. Critically, another α1-adrenoceptor agonist, St 587 (2-(2-chloro-5-trifluoromethylphenylimino)-imidazoline; 1 mg/kg i.p.), did not alter body temperature [1]. This demonstrates that the hypothermic effect is specific to SDZ NVI-085 and not a class effect of α1-agonists.

5-HT1D receptor hypothermia serotonergic activity in vivo pharmacology

Recommended Research Applications and Experimental Contexts for SDZ NVI-085


Pharmacological Tool for Studying α1A-Adrenoceptor Subtype Function with Concurrent 5-HT2A Antagonism

SDZ NVI-085 is uniquely suited as a dual-mechanism research probe for investigations requiring simultaneous α1A partial agonism and potent 5-HT2A competitive antagonism. The compound's 25-fold selectivity for α1A over α1B/α1D subtypes enables dissection of α1A-specific signaling pathways without confounding pan-α1 activation. The 100-fold greater 5-HT2A antagonist potency compared to SK&F 89748-A makes it the preferred choice among structurally related α1-agonists for studies of serotonergic modulation. Researchers should note that the compound acts as a partial agonist (relative to noradrenaline) for inositol phosphate formation, which may be advantageous for studies where full agonism is undesirable [1][2].

In Vivo Studies of Narcolepsy, Cataplexy, and Noradrenergic Alertness Mechanisms

The validated anti-cataplectic efficacy of SDZ NVI-085 in the canine narcolepsy model supports its use as a reference compound for studies of sleep-wake regulation and REM sleep disorders. The compound produces dose-dependent suppression of cataplexy with complete abolition at higher doses, establishing a clear efficacy benchmark. Researchers investigating central noradrenergic modulation of alertness can employ SDZ NVI-085 as a tool compound with established in vivo activity, particularly in protocols where combined α1-agonism and 5-HT2A antagonism may be mechanistically relevant [1].

Parkinson's Disease Research: Investigation of Attentional Deficits and Noradrenergic Function

Clinical research in parkinsonian patients demonstrated that SDZ NVI-085 (naphtoxazine) improved performance on tests of frontal function including the Stroop and Odd-Man-Out tests, and improved specific evoked potentials (Nd1 and Nd2 curves) thought to reflect attentional processes. The compound also reduced error percentage and restored lateralization of N100 during the Shifting Reaction Time Task [1]. These findings position SDZ NVI-085 as a research compound for investigating noradrenergic contributions to cognitive and attentional deficits in Parkinson's disease, distinct from dopaminergic interventions.

5-HT1D Receptor Pharmacology and Thermoregulatory Studies

The unique 5-HT1D receptor-mediated hypothermic effect of SDZ NVI-085—absent in alternative α1-agonists such as St 587—makes it a valuable tool for studies of 5-HT1D receptor function in vivo. The ability to block this effect with specific 5-HT1D antagonists (GR127935, PAPP) while α1-blockade (prazosin) remains ineffective provides a clean pharmacological signal for 5-HT1D-mediated responses. This application is particularly relevant for laboratories studying serotonergic modulation of body temperature or 5-HT1D receptor pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sdz nvi-085

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.